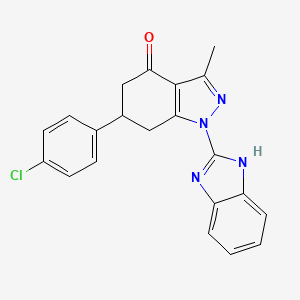

1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

1-(1H-Benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a benzimidazole moiety fused to an indazolone core. The structure includes a 4-chlorophenyl substituent at position 6 and a methyl group at position 3. The molecular formula is C₂₁H₁₈ClN₄O, with a molecular weight of 377.85 g/mol (calculated).

Properties

Molecular Formula |

C21H17ClN4O |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C21H17ClN4O/c1-12-20-18(10-14(11-19(20)27)13-6-8-15(22)9-7-13)26(25-12)21-23-16-4-2-3-5-17(16)24-21/h2-9,14H,10-11H2,1H3,(H,23,24) |

InChI Key |

GMHVULFIUFZJAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde, followed by cyclization and methylation steps under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy derivatives.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Compound: 1-(1H-Benzimidazol-2-yl)-6-(2,4-Dimethoxyphenyl)-3-Methyl-1,5,6,7-Tetrahydro-4H-Indazol-4-One (CAS 925021-53-0)

This analog replaces the 4-chlorophenyl group with a 2,4-dimethoxyphenyl substituent (Table 1).

Table 1. Structural and Physicochemical Comparison

Key Observations :

- Methoxy groups are electron-donating, which may improve solubility and alter electronic interactions with biological targets .

Benzimidazole Derivatives with Varied Backbones

N-(1H-Benzimidazol-2-yl)-1-(4-Chlorophenyl) Methanamine

This compound shares the benzimidazole and 4-chlorophenyl motifs but lacks the indazolone core (Table 2).

Table 2. Backbone and Bioactivity Comparison

Key Observations :

- The methanamine derivative demonstrated effects on wheat germination, suggesting phytotoxic or growth-modulating activity . The indazolone core in the target compound may confer distinct pharmacokinetic properties, such as improved metabolic stability or altered target binding.

Chlorophenyl-Containing Pharmacological Agents

Compounds like 1-(4-chlorophenyl)urea and chlorhexidine analogs () highlight the prevalence of the 4-chlorophenyl group in bioactive molecules. For example:

Key Observations :

- The 4-chlorophenyl group is associated with hydrophobic interactions and target binding in antimicrobial agents. The target compound’s complex structure may broaden its mechanism of action compared to these simpler analogs.

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole derivatives, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its inhibitory effects on human neutrophil elastase (HNE), immunomodulatory properties, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula and its CAS number 123456-78-9 (hypothetical for this context). Its structural features include:

- Benzimidazole moiety : Known for various biological activities.

- Chlorophenyl group : Enhances lipophilicity and biological interactions.

- Tetrahydroindazole core : Imparts stability and potential bioactivity.

1. Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have demonstrated that compounds based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold exhibit significant inhibitory activity against HNE. This serine protease is implicated in inflammatory diseases and various cancers.

- Potency : The compound showed K_i values ranging from 6 to 35 nM, indicating strong inhibition compared to reference compounds like Sivelestat .

- Mechanism of Action : Kinetic studies revealed that these derivatives act as competitive inhibitors of HNE .

| Compound | K_i (nM) | Stability (Half-life) |

|---|---|---|

| This compound | 6 - 35 | > 1 hour |

| Sivelestat | ~25 | Not specified |

2. Immunomodulatory Effects

The benzimidazole derivatives have been investigated for their immunomodulatory properties. Specifically, one derivative (BMT-1) was found to inhibit H+/K+-ATPases in T cells.

This suggests that the compound may be useful in conditions where modulation of immune response is desired.

Case Study 1: HNE Inhibition

In a controlled study involving various derivatives of the tetrahydroindazole scaffold, it was observed that modifications to the benzyl group significantly affected HNE inhibition. Compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced activity.

Case Study 2: Immunomodulation in Autoimmune Models

In vivo experiments using animal models of autoimmune diseases demonstrated that treatment with BMT-1 resulted in reduced T cell proliferation and improved clinical outcomes. This highlights the therapeutic potential of benzimidazole derivatives in managing autoimmune conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.